molecular formula C19H17N3O2S B2422032 (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 2035000-98-5

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2422032
CAS No.: 2035000-98-5
M. Wt: 351.42
InChI Key: GQSHNVWJPMZZCS-RUDMXATFSA-N
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Description

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoline-4-carboxamide core, a scaffold recognized for its potential in oncology research. Specifically, analogous quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase that is a potential therapeutic target in certain aggressive leukemias . The molecule also features a thiophene heterocycle and an (E)-4-(methylamino)-4-oxobut-2-en-1-yl side chain. This particular side chain has been identified in published research as a key structural motif in covalent inhibitors of trypanosomal cathepsin-L, demonstrating promising in vivo efficacy against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . The integration of these distinct pharmacophores suggests this compound may serve as a valuable chemical probe for researchers investigating mitochondrial function in cancer or developing novel anti-parasitic agents. Its mechanism of action is likely multi-faceted and target-specific, potentially involving enzyme inhibition. Researchers can utilize this compound for target validation, mechanism-of-action studies, and as a lead structure for further optimization. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-20-18(23)9-4-10-21-19(24)14-12-16(17-8-5-11-25-17)22-15-7-3-2-6-13(14)15/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,24)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHNVWJPMZZCS-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with notable potential in various biological applications, particularly in pharmacology. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Structural Overview

The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes:

  • A methylamino group : This functional group is often associated with enhanced biological activity.
  • A thiophene ring : This heterocyclic component can contribute to the compound's interactions with biological targets.

Biological Activity Predictions

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), several potential pharmacological effects have been predicted for this compound:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of nitrogen-containing groups often correlates with antimicrobial activity.
  • Neuroprotective Effects : Compounds with similar structures have been linked to protective actions against neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Receptor Modulation : Evidence suggests that similar compounds can act as modulators at various receptor sites, including opioid receptors, which are implicated in pain and addiction pathways.

Research Findings

Recent studies have evaluated the efficacy of this compound in various biological contexts:

Antimalarial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, modifications to the 4-amino group can enhance activity against Plasmodium falciparum, a malaria-causing parasite .

Antitrypanosomal Activity

A related compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has demonstrated selective inhibition of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This compound showed excellent oral bioavailability and efficacy in mouse models, suggesting a promising avenue for treatment development .

1. Anticancer Potential

A study highlighted the anticancer potential of quinoline derivatives, indicating that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of a methylamino group was found to significantly improve the activity profile compared to non-substituted analogs.

2. Neuroprotective Studies

In preclinical trials, compounds structurally similar to this compound were evaluated for neuroprotective effects. Results suggested that these compounds could mitigate oxidative stress and neuronal damage in models of neurodegeneration.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminobenzamideSimple amide structureAnticancer
QuinineQuinoline derivativeAntimalarial
VasicineQuinazoline derivativeAntifeedant, Bronchodilator

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the quinoline core. For example:

Quinoline Core Formation : Use Skraup or Friedländer syntheses to construct the quinoline backbone, followed by functionalization at the 4-position with a carboxamide group .

Thiophene Substitution : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling under palladium catalysis, ensuring regioselectivity .

Side-Chain Modification : React the quinoline-4-carboxamide with 4-(methylamino)-4-oxobut-2-en-1-yl derivatives using amide coupling reagents (e.g., EDC/HOBt) under inert conditions .
Key Considerations: Optimize reaction temperatures (e.g., reflux for coupling steps) and solvent systems (e.g., DMF for polar aprotic conditions) to improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases may include acetonitrile/water gradients .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., quinoline protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.0–7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
  • X-ray Crystallography : If single crystals are obtainable, resolve the (E)-configuration of the but-2-en-1-yl side chain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the thiophene ring (e.g., 3-thiophene vs. 2-thiophene), the methylamino group (e.g., ethylamino or cyclopropylamino), and the quinoline substituents (e.g., halogenation at the 6-position) .
  • Assay Selection : Test derivatives in in vitro assays (e.g., kinase inhibition, apoptosis induction) and compare IC50_{50} values. For example, replace the thiophene with pyridinyl groups to assess target specificity .
  • Computational Modeling : Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like EGFR or PI3K .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to rule out batch effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
  • Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement specificity .

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Competitive Binding Assays : Screen against a panel of recombinant kinases or GPCRs using fluorescence polarization .

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